molecular formula C7H14O4 B12799425 Mycarose, beta-D-pyranose- CAS No. 1932346-66-1

Mycarose, beta-D-pyranose-

Cat. No.: B12799425
CAS No.: 1932346-66-1
M. Wt: 162.18 g/mol
InChI Key: YQLFLCVNXSPEKQ-GBNDHIKLSA-N
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Description

D-Mycarose pyranose, ®-: is a deoxy sugar, which means it is a sugar molecule that has had a hydroxyl group replaced by a hydrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mycarose pyranose, ®- typically involves the activation of D-glucose 1-phosphate by TDP-D-glucose synthase to form TDP-D-glucose. This is followed by dehydration at the C-4 and C-6 positions by TDP-D-glucose 4,6-dehydratase .

Industrial Production Methods: Industrial production of D-Mycarose pyranose, ®- often involves microbial fermentation processes. Specific strains of bacteria or fungi are genetically engineered to produce the necessary enzymes for the biosynthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: D-Mycarose pyranose, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: D-Mycarose pyranose, ®- is unique due to its deoxy nature, which means it lacks one hydroxyl group compared to other sugars. This structural difference can significantly impact its chemical reactivity and biological function .

Properties

CAS No.

1932346-66-1

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R,4S,5R,6R)-4,6-dimethyloxane-2,4,5-triol

InChI

InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1

InChI Key

YQLFLCVNXSPEKQ-GBNDHIKLSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@](C[C@@H](O1)O)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)O)(C)O)O

Origin of Product

United States

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